N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a nitropyrazole group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-nitropyrazole, and 6-methylpyrimidine. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the nitropyrazole group.
Condensation reactions: to form the pyrimidine ring.
Coupling reactions: to attach the benzodioxole moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitropyrazole group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation products: Nitroso derivatives, oxides.
Reduction products: Amino derivatives.
Substitution products: Halogenated benzodioxole derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating their function.
Interact with receptors: Modulating signal transduction pathways.
Affect gene expression: Influencing cellular processes at the transcriptional level.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-2-(4-aminopyrazol-1-yl)pyrimidin-4-amine: Similar structure but with an amino group instead of a nitro group.
N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-2-(4-chloropyrazol-1-yl)pyrimidin-4-amine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the nitropyrazole group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4/c1-10-4-15(17-6-11-2-3-13-14(5-11)26-9-25-13)20-16(19-10)21-8-12(7-18-21)22(23)24/h2-5,7-8H,6,9H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWSLQYHVLZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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